1H-Thieno[3,2-c]pyrazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
1H-thieno[3,2-c]pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-3-4-1-5-6(10-4)2-7-8-5/h1-3H,(H,7,8) |
InChI Key |
XKPZBHIVZSIJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1NN=C2)C=O |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1h Thieno 3,2 C Pyrazole 5 Carbaldehyde
Electrophilic and Nucleophilic Reactions of the Aldehyde Group
The aldehyde group at the 5-position of the 1H-thieno[3,2-c]pyrazole core is a primary site for a variety of chemical reactions, including condensations, additions, and redox transformations.
Condensation Reactions with Nitrogen-Containing Nucleophiles
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nitrogen-containing nucleophiles such as hydrazines, hydroxylamine, and primary amines to form hydrazones, oximes, and imines (Schiff bases), respectively. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For instance, the reaction of pyrazole-4-carbaldehydes with hydrazines is a well-established method for preparing pyrazole-based hydrazones. researchgate.net Similarly, 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde is expected to react with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazone. This can be further cyclized to generate fused triazole systems.
A notable application of such condensation reactions is the synthesis of pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidines. While direct synthesis from this compound is not explicitly detailed in the provided literature, analogous transformations starting from related thieno[2,3-d]pyrimidine (B153573) precursors have been reported. rsc.org The condensation of the aldehyde with aminopyrazoles or other binucleophiles can lead to the formation of new heterocyclic rings fused to the thienopyrazole core.
Knoevenagel condensation provides another avenue for derivatization. This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.orgthermofisher.com For example, the reaction of this compound with malononitrile (B47326), catalyzed by a weak base like piperidine, would be expected to yield the corresponding α,β-unsaturated dinitrile. wikipedia.org This type of reaction is a powerful tool for carbon-carbon bond formation and the synthesis of functionalized alkenes. The Doebner modification of the Knoevenagel condensation, using malonic acid in pyridine, can lead to the formation of α,β-unsaturated carboxylic acids. organic-chemistry.org
The Wittig reaction offers a precise method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with a phosphorus ylide, such as one generated from triphenylphosphine, would produce a thienopyrazolyl-substituted alkene. libretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org
Table 1: Examples of Condensation Reactions with this compound (Predicted)
| Nucleophile | Reagent/Catalyst | Expected Product |
| Hydrazine | Hydrazine hydrate | 1H-Thieno[3,2-c]pyrazol-5-yl)methanimine |
| Malononitrile | Piperidine | 2-((1H-Thieno[3,2-c]pyrazol-5-yl)methylene)malononitrile |
| Malonic acid | Pyridine (Doebner modification) | 3-(1H-Thieno[3,2-c]pyrazol-5-yl)acrylic acid |
| Methyl(triphenylphosphoranylidene)acetate | - | Methyl 3-(1H-Thieno[3,2-c]pyrazol-5-yl)acrylate |
Carbonyl Addition Reactions for Derivatization
The aldehyde functionality is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and organolithium compounds. masterorganicchemistry.comwikipedia.orgyoutube.com The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would lead to the formation of a secondary alcohol after acidic workup. youtube.comdalalinstitute.com This provides a straightforward method for introducing a variety of alkyl, aryl, or vinyl substituents at the carbon atom adjacent to the thienopyrazole ring.
Table 2: Carbonyl Addition Reactions with this compound (Predicted)
| Reagent | Product after Workup |
| Methylmagnesium bromide (CH₃MgBr) | 1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanol |
| Phenyllithium (C₆H₅Li) | Phenyl(1H-thieno[3,2-c]pyrazol-5-yl)methanol |
| Vinyllithium (CH₂=CHLi) | 1-(1H-Thieno[3,2-c]pyrazol-5-yl)prop-2-en-1-ol |
Oxidation and Reduction Pathways of the Aldehyde Functionality
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Mild oxidizing agents such as silver oxide (Tollens' reagent) or potassium permanganate (B83412) can be employed for the oxidation to 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid. lab-chemicals.com This carboxylic acid derivative serves as a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.
Conversely, reduction of the aldehyde to the corresponding primary alcohol, (1H-Thieno[3,2-c]pyrazol-5-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, offering good selectivity for the aldehyde over other potentially reducible functional groups within the heterocyclic core. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) can also be used for a more potent reduction.
Transformations of the Thienopyrazole Core
The thienopyrazole ring system itself can undergo various transformations, including ring modifications and reactions influenced by the substituents present on the scaffold.
Reactions Involving Ring Modification or Annulation
The thienopyrazole core can serve as a foundation for the construction of more complex, fused heterocyclic systems. For example, derivatives of thieno[2,3-c]pyrazole have been used as precursors in the synthesis of thieno[2',3':4,5]pyrimido[2,1-c] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazoles and pyrazolylthieno[2,3-d][4,5-d']dipyrimidines. rsc.org These syntheses often involve the transformation of functional groups on the pyrazole (B372694) or thiophene (B33073) ring, followed by cyclization reactions. The aldehyde group in this compound can be a key player in such annulation strategies, for example, through condensation with a suitable binucleophile to form a new fused ring. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives from pyrazole precursors is a well-documented strategy. nih.gov
Substituent Effects on Reactivity Profile of the Scaffold
The reactivity of the thienopyrazole core is influenced by the electronic nature of its substituents. The aldehyde group, being an electron-withdrawing group, deactivates the aromatic system towards electrophilic aromatic substitution. In general, five-membered heterocyclic rings are more reactive towards electrophiles than six-membered rings. youtube.com For pyrazole itself, electrophilic substitution typically occurs at the C4 position. nih.gov However, the fused thiophene ring and the deactivating aldehyde group will modulate this reactivity. Electrophilic attack on the thiophene ring of the thieno[3,2-c]pyrazole system is also a possibility. The precise regioselectivity of electrophilic substitution on this compound would require specific experimental investigation.
Conversely, the electron-deficient nature of the pyrazole ring, enhanced by the aldehyde group, can make the ring system susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. uomustansiriyah.edu.iq
Advanced Applications of 1h Thieno 3,2 C Pyrazole 5 Carbaldehyde As a Synthetic Building Block
Design and Synthesis of Complex Polycyclic Architectures
The planar and rigid structure of the thienopyrazole core, combined with the reactive aldehyde functionality, makes 1H-thieno[3,2-c]pyrazole-5-carbaldehyde an exceptional platform for the synthesis of elaborate polycyclic molecules.
The aldehyde group is a key precursor for the annulation of additional heterocyclic rings onto the 1H-thieno[3,2-c]pyrazole framework, leading to novel, multi-ring systems with potential biological activities. A primary strategy involves the condensation of the aldehyde with various binucleophilic reagents, followed by an intramolecular cyclization reaction.
One of the most powerful methods for this purpose is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For instance, condensation with malononitrile (B47326) would yield a vinylidene nitrile derivative. This intermediate, possessing both a nitrile and a reactive double bond, is primed for subsequent cyclization reactions. While specific examples starting from this compound are not extensively documented, the reaction of related pyrazole (B372694) aldehydes with malononitrile is a well-established green chemistry method for generating functionalized alkenes that are precursors to fused systems. researchgate.net
Another prominent strategy involves the construction of fused pyrimidine (B1678525) rings, leading to pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidines. These compounds are of significant interest as their pyrazolo[3,4-d]pyrimidine isomers are structurally similar to purines and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis can be envisioned through the initial conversion of the aldehyde to an amine or a related derivative. For example, a reaction sequence starting with a related compound, 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, utilized the Vilsmeier-Haack reagent to construct a fused pyrimidine ring, yielding a complex hybrid heterocycle. nih.gov This highlights a viable pathway where the aldehyde group of this compound could first be transformed (e.g., via reductive amination or conversion to a hydrazone) to introduce the necessary nucleophilic group for a subsequent ring-closing reaction to form a fused pyrimidine.
The general reaction schemes for these transformations are outlined below:
| Reaction Type | Reactant 1 | Reactant 2 | Intermediate Product | Fused System |
| Knoevenagel Condensation & Cyclization | This compound | Malononitrile | 2-(1H-Thieno[3,2-c]pyrazol-5-ylmethylene)malononitrile | Fused Pyridine/Pyridinone |
| Condensation & Cyclization | This compound | Guanidine | (1H-Thieno[3,2-c]pyrazol-5-yl)methanimine derivative | Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine |
| Condensation & Cyclization | This compound | Thiourea | (1H-Thieno[3,2-c]pyrazol-5-yl)methanimine derivative | Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine-thione |
This table represents potential synthetic pathways based on established heterocyclic chemistry.
The creation of three-dimensional complexity from flat aromatic scaffolds is a major goal in modern medicinal chemistry. This compound can serve as a starting point for the synthesis of spirocyclic and bridged systems, which introduce novel spatial arrangements of functional groups.
While literature specifically detailing the use of this compound in these constructions is scarce, established synthetic strategies can be applied. For example, the aldehyde can be converted into an alkene derivative via the Wittig reaction. This thienopyrazolyl-alkene can then participate in cycloaddition reactions. A [3+2] cycloaddition with an azomethine ylide, generated in situ from an amino acid, could lead to the formation of a spiro-pyrrolidine ring system, a common motif in biologically active compounds.
Furthermore, multicomponent reactions (MCRs) are a powerful tool for accessing complex scaffolds. A five-component reaction involving acetylacetone, aryl azides, an aryl aldehyde, isatin, and L-proline has been shown to produce complex triazolyl spirocyclic oxindoles. mdpi.com Adapting such a strategy by replacing the simple aryl aldehyde with this compound could foreseeably generate novel thienopyrazole-containing spiro-oxindoles. Similarly, a diversity-oriented synthesis approach has been used to create spiropentadiene pyrazolones via an intramolecular Wittig reaction, demonstrating the utility of the pyrazole core in forming spirocycles. nih.gov
Diversity-Oriented Synthesis and Combinatorial Library Generation Utilizing the Scaffold
Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening. The aldehyde functionality of this compound is an ideal branching point for DOS, allowing for the introduction of a wide array of chemical appendages through a few reliable chemical transformations. amazonaws.comfrontiersin.org
Multicomponent reactions (MCRs) are particularly well-suited for DOS. The aldehyde group can readily participate in well-known MCRs like the Ugi or Biginelli reactions, although modifications might be necessary. A more direct approach involves the three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate a library of pyrazole-tethered thioamides in a single, metal-free operation. beilstein-archives.org This reaction is highly versatile, with the diversity of the final products being determined by the choice of the secondary amine.
The Knoevenagel condensation is another cornerstone reaction for generating molecular diversity from an aldehyde. researchgate.net By reacting this compound with a library of different active methylene compounds (e.g., various malonates, cyanoacetates, or β-ketoesters), a large set of derivatives with varying electronic and steric properties can be produced. researcher.lifenih.gov
The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide another avenue for diversification by converting the aldehyde into an alkene. The subsequent alkene can then be subjected to a host of further reactions, such as epoxidation, dihydroxylation, or hydrogenation, to expand the structural diversity of the library.
| Reaction Type | Diversity Input | Resulting Functional Group/Scaffold |
| Knoevenagel Condensation | Library of active methylene compounds | Substituted alkenes (e.g., α,β-unsaturated nitriles/esters) |
| Reductive Amination | Library of primary/secondary amines | Substituted secondary/tertiary amines |
| Wittig Reaction | Library of phosphonium (B103445) ylides | Substituted alkenes |
| Thioamide Synthesis (3-component) | Library of secondary amines | Thioamides |
| Oxidative Amidation | Library of 2-aminopyridines | Amides |
Strategic Use in the Modulation of Molecular Properties Through Derivatization
The chemical derivatization of the aldehyde group on the 1H-thieno[3,2-c]pyrazole core is a key strategy for modulating the physicochemical and, consequently, the biological properties of the molecule. Each new functional group introduced in place of the aldehyde alters properties such as lipophilicity, hydrogen bonding capacity, steric profile, and electronic distribution.
For example, converting the polar aldehyde group into a nonpolar alkene via the Wittig reaction would increase the lipophilicity (LogP value) of the compound, potentially enhancing its ability to cross cell membranes. Conversely, oxidation of the aldehyde to a carboxylic acid introduces a hydrogen bond donor and an ionizable group, which would increase water solubility and provide a new site for salt formation or further derivatization into esters or amides. The synthesis of thieno[2,3-c]pyrazole-5-carboxylic acid derivatives has been explored, with these compounds showing promise as anticancer agents by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
The construction of fused heterocyclic systems, as discussed in section 4.1.1, dramatically alters the shape and electronic properties of the scaffold. Annulation of a pyrimidine ring to form a pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine introduces additional nitrogen atoms that can act as hydrogen bond acceptors, significantly influencing how the molecule interacts with biological targets like kinases. nih.gov Several pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent anticancer agents. nih.gov
Derivatization also impacts the molecule's metabolic stability. The aldehyde group itself can be susceptible to metabolic oxidation or reduction. Converting it to more stable functionalities, such as an amide or a robust heterocyclic ring, can improve the pharmacokinetic profile of a potential drug candidate. The parent 1H-thieno[3,2-c]pyrazole scaffold itself has been noted for its potential biological activities, including the inhibition of angiogenic factors. biosynth.com By strategically modifying the 5-position through the aldehyde handle, chemists can fine-tune these inherent properties to optimize for a specific therapeutic target.
Spectroscopic and Theoretical Characterization of 1h Thieno 3,2 C Pyrazole 5 Carbaldehyde and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
The definitive identification and characterization of synthetic organic compounds like 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For thieno[3,2-c]pyrazole derivatives, ¹H, ¹³C, and ¹⁵N NMR provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum of a thieno[3,2-c]pyrazole derivative would exhibit characteristic signals for the aromatic protons on both the pyrazole (B372694) and thiophene (B33073) rings, as well as the aldehydic proton. The chemical shift of the aldehydic proton is expected to appear significantly downfield, typically in the range of 9.5-10.5 ppm. The protons on the heterocyclic rings will show distinct chemical shifts and coupling patterns depending on their electronic environment and neighboring substituents. For instance, in related thieno[3,2-c]pyrazol-3-amine derivatives, the protons on the thiophene ring have been reported with specific chemical shifts and coupling constants that confirm the fused ring system.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group in this compound would be readily identifiable by its characteristic downfield chemical shift, typically between 180 and 200 ppm. The carbon atoms of the heterocyclic rings would appear in the aromatic region of the spectrum, and their specific shifts would be influenced by the substituent effects and the electronic nature of the fused system.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms within the pyrazole ring. The chemical shifts of the nitrogen atoms can help in determining the tautomeric form present in solution and provide insights into the electronic structure of the pyrazole moiety. For example, in pyrano[2,3-c]pyrazole derivatives, ¹⁵N NMR has been used to distinguish between the "pyrrole-like" and "pyridine-like" nitrogen atoms of the pyrazole ring. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predicted based on known values for similar heterocyclic aldehydes and thienopyrazole derivatives and awaits experimental verification.)
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| CHO | 9.8 - 10.2 (s) | 185 - 195 |
| H-3 | 7.5 - 7.8 (d) | 130 - 135 |
| H-6 | 7.9 - 8.2 (d) | 140 - 145 |
| C-3a | - | 120 - 125 |
| C-5 | - | 145 - 150 |
| C-6a | - | 155 - 160 |
| C-N= | - | 135 - 140 |
| C-NH | - | 115 - 120 |
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate molecular weight. In the mass spectrum of related thieno[3,2-c]pyrazole derivatives, the molecular ion peak (M+) is typically observed, and fragmentation patterns often involve the cleavage of substituent groups and the heterocyclic rings, providing further structural evidence. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic rings and the aldehyde, C=C and C=N stretching vibrations within the heterocyclic rings, and N-H stretching for the pyrazole ring. In studies of related pyrazole-carbaldehydes, the aldehydic C-H stretch is often observed as two weak bands around 2820 and 2720 cm⁻¹. semanticscholar.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (aldehyde) | 2800 - 2900 & 2700 - 2800 | Weak |
| C=O Stretch (aldehyde) | 1680 - 1700 | Strong |
| C=N & C=C Stretch | 1400 - 1600 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions of this compound. Although a crystal structure for the parent aldehyde is not reported, studies on derivatives of the thieno[3,2-c]pyrazole system have utilized X-ray crystallography to confirm their molecular geometry and study intermolecular interactions such as hydrogen bonding and π-π stacking. eurjchem.comnih.gov Such studies are crucial for understanding the supramolecular chemistry and packing in the solid state, which can influence physical properties.
Computational and Theoretical Chemistry Studies
Computational chemistry provides a powerful avenue to complement experimental data and to predict the chemical behavior of molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of heterocyclic compounds. eurjchem.comresearchgate.net For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: To predict bond lengths and angles, which can be compared with experimental data if available.
Calculate spectroscopic properties: To predict NMR chemical shifts and IR vibrational frequencies, aiding in the interpretation of experimental spectra.
Analyze the electronic properties: To determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
Predict reactivity: The calculated electronic parameters can be used to predict sites of electrophilic and nucleophilic attack, providing insights into the chemical reactivity of the molecule.
In studies of related thienopyrazole systems, DFT calculations have been successfully used to rationalize their chemical behavior and biological activity. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. For thienopyrazole derivatives, these methods provide critical insights into their structural and electronic properties, as well as their interactions with biological targets.
Molecular dynamics simulations are frequently used to explore the stability of a ligand-receptor complex over time. In studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), MD simulations were performed to validate the binding modes predicted by molecular docking. nih.govnist.govorganicchemistrydata.org These simulations can reveal the dynamic behavior of the inhibitor within the active site, highlighting key interactions and their stability. For example, MD studies have shown that specific amino acid residues, such as Asn535 in the LSD1 active site, can play a crucial role in stabilizing the inhibitor through hydrogen bonds. nist.govorganicchemistrydata.org Similar simulations for this compound derivatives would be instrumental in predicting their binding stability to a target protein, assessing conformational changes, and calculating binding free energies.
The insights from these simulations are vital. For novel pyrazole-carboxamides designed as carbonic anhydrase inhibitors, 50 ns MD simulations confirmed that the lead compounds exhibited good stability within the binding sites of hCA I and hCA II, showing only minor conformational fluctuations. chemicalbook.com This stability is a key indicator of a promising drug candidate.
Table 1: Example Data from Molecular Dynamics Simulation Studies on Related Heterocyclic Inhibitors
| Compound Class | Target Protein | Simulation Length | Key Finding | Reference |
| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | --- | Asn535 plays a crucial role in stabilizing the inhibitors. | nist.govorganicchemistrydata.org |
| Pyrazole-carboxamides | hCA I & hCA II | 50 ns | Compounds exhibited good stability with minor conformational changes. | chemicalbook.com |
| Thienobenzo/Naphtho-Triazoles | Cholinesterases | --- | Interactions are mediated by H-bonds and π-π stacking. | biosynth.com |
This table presents findings from studies on related compounds to illustrate the type of data obtained from MD simulations.
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing a framework for optimizing lead compounds to enhance efficacy and selectivity. Computational approaches have become indispensable for deriving robust SAR models, offering a rational basis for the design of new analogs.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent computational method used to correlate the biological activity of a series of compounds with their 3D structural properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. For a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, 3D-QSAR models with high predictive capabilities (CoMFA q² = 0.783, r² = 0.944; CoMSIA q² = 0.728, r² = 0.982) were established. nih.govnist.govorganicchemistrydata.org These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence biological activity. Such maps provide direct guidance for chemical modifications. For example, a contour map might indicate that a bulky, electropositive substituent at a specific position on the thienopyrazole core would enhance binding affinity.
Molecular docking is another critical tool for SAR analysis. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key binding interactions. In the development of pyrazole-based inhibitors for meprin α and β, docking studies helped to rationalize the observed SAR. researchgate.net For instance, the high inhibitory activity of 3,5-diphenylpyrazole (B73989) derivatives could be explained by their specific interactions within the enzyme's active site. researchgate.net Similarly, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives targeting VEGFR-2 revealed the binding modes responsible for their anticancer activity. researchgate.net
By combining 3D-QSAR with molecular docking, researchers can design novel compounds with high predicted activity. This approach was successfully used to design new LSD1 inhibitors in silico, with subsequent MD simulations confirming their binding stability. nist.govorganicchemistrydata.org For this compound, a similar workflow would involve synthesizing a library of derivatives, evaluating their biological activity, and then using that data to build predictive 3D-QSAR and docking models to guide the synthesis of next-generation compounds with improved properties.
Table 2: Example Data from Computational SAR Studies on Pyrazole and Thienopyrimidine Derivatives
| Compound Series | Target | Computational Method | Key SAR Finding | Reference(s) |
| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | 3D-QSAR (CoMFA/CoMSIA) | Generated contour maps to guide substituent modifications for improved activity. | nih.govnist.govorganicchemistrydata.org |
| 3,5-Diphenylpyrazoles | Meprin α | SAR Exploration | The diphenylpyrazole scaffold showed high intrinsic potency. | researchgate.net |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | Molecular Docking | Identified key binding interactions within the VEGFR-2 active site. | researchgate.net |
| Thienotriazolopyrimidines | EGFR & PI3K | Molecular Docking | Derivatives with bromophenyl and anthracenyl groups showed high potency. | nist.gov |
This table showcases findings from studies on related compounds to illustrate how computational methods are applied to derive SAR.
Future Research Directions and Perspectives for 1h Thieno 3,2 C Pyrazole 5 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly geared towards sustainability, efficiency, and novelty. For a valuable building block like 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde, future research should prioritize the development of synthetic routes that align with these principles.
Current Synthetic Paradigms: The synthesis of thienopyrazole systems often involves multi-step sequences starting from either thiophene (B33073) or pyrazole (B372694) precursors. researchgate.net A common approach to introduce the aldehyde function is through Vilsmeier-Haack type formylation reactions, which typically require phosphorus oxychloride and dimethylformamide. researchgate.net While effective, these traditional methods can generate significant chemical waste and may require harsh conditions.
Future Perspectives on Sustainable Synthesis:
C-H Activation/Functionalization: A primary goal for future synthetic development should be the direct formylation of the 1H-thieno[3,2-c]pyrazole core via C-H activation. This would represent a major step forward in atom economy, eliminating the need for pre-functionalized substrates and reducing the number of synthetic steps. Research into transition-metal catalysis (e.g., using palladium, rhodium, or copper) could uncover selective methods to install the aldehyde group at the C-5 position.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reaction control compared to batch processing. Developing a flow-based synthesis for this compound and its precursors could lead to higher yields, improved purity, and a more sustainable manufacturing process.
Multicomponent Reactions (MCRs): Designing novel MCRs that construct the thienopyrazole scaffold and install the carbaldehyde or a precursor in a single operation would be a highly efficient strategy. This approach aligns with the principles of green chemistry by minimizing waste and maximizing complexity in a single transformation. nih.gov
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional methods. Future research could explore photoredox-catalyzed pathways for the synthesis or functionalization of the thieno[3,2-c]pyrazole ring system.
Exploration of Undiscovered Reactivity Pathways
The unique electronic and steric environment of this compound, created by the fusion of an electron-rich thiophene ring and an electron-deficient pyrazole ring, suggests a rich and largely unexplored reactive landscape.
The aldehyde group is a versatile handle for a multitude of transformations. While standard reactions like oxidation, reduction, and condensation are expected, its position on the fused heterocyclic system could lead to unique reactivity. Pyrazole C-3/C-5 carbaldehydes are known to be valuable building blocks for creating more complex and bioactive molecules through various organic transformations. researchgate.net
Potential Unexplored Reactions:
Novel Condensation Reactions: Beyond simple Schiff base formation, the aldehyde can participate in more complex tandem reactions. researchgate.net For instance, a condensation reaction could be followed by an intramolecular cyclization, utilizing one of the nitrogen atoms of the pyrazole ring or the sulfur of the thiophene ring to build novel, polycyclic heterocyclic systems.
Asymmetric Synthesis: The development of enantioselective additions to the aldehyde group (e.g., asymmetric alkylations or aldol (B89426) reactions) would provide access to chiral derivatives. These chiral building blocks are of high value in medicinal chemistry.
Metal-Catalyzed Cross-Coupling: The aldehyde group can be transformed into a halide or triflate, enabling its participation in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). This would allow for the direct attachment of diverse aryl, heteroaryl, or alkyl fragments at the C-5 position, creating large libraries of derivatives for screening.
Pericyclic Reactions: The diene character of the thiophene ring could be exploited in Diels-Alder or other pericyclic reactions, with the aldehyde group serving to modulate the electronics of the system or act as a directing group.
Expansion of Application in Advanced Synthetic Strategies
Given its structural features, this compound is an ideal candidate for use in sophisticated synthetic strategies aimed at creating molecular diversity and complexity.
Future Applications in Synthesis:
Diversity-Oriented Synthesis (DOS): The compound is a perfect starting point for DOS campaigns. The aldehyde allows for a primary diversification step, and the N-H of the pyrazole offers another site for substitution. Subsequent reactions on the thiophene ring could generate a wide array of structurally diverse molecules from a common core, which is essential for discovering new biologically active agents.
Fragment-Based Drug Discovery (FBDD): The thieno[3,2-c]pyrazole core is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities. mdpi.com The carbaldehyde derivative can be used to generate a library of fragments that can be screened for binding to biological targets. Hits can then be grown or linked to develop potent drug candidates.
Synthesis of Macrocycles and Constrained Peptides: The aldehyde can be used as an anchor point for building macrocyclic structures. For example, a reductive amination followed by peptide couplings and a final macrocyclization step could yield novel constrained peptides, a class of molecules with significant therapeutic potential.
Development of Functional Materials: The conjugated π-system of the thienopyrazole core suggests potential applications in materials science. Derivatives synthesized from the aldehyde could be explored as organic semiconductors, fluorescent probes, or components of light-emitting diodes (OLEDs). Future research could focus on synthesizing polymers or oligomers from this building block to investigate their photophysical properties. nih.gov
Q & A
Basic: What are the standard synthetic routes for 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde?
The compound is typically synthesized via cyclization reactions using pyrazole-carbaldehyde precursors. A common method involves reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under basic conditions (e.g., anhydrous Na₂CO₃), forming the thieno[3,2-c]pyrazole core . Alternatively, the Vilsmeier-Haack reaction is employed, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the aldehyde group at the 5-position . Optimized protocols emphasize stoichiometric control and inert atmospheres to minimize side reactions.
Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/thiophene ring systems .
- IR spectroscopy : The carbonyl stretch (C=O) of the aldehyde group appears at ~1680–1720 cm⁻¹ .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for validating regioselectivity in heterocyclic systems .
Basic: What biological activities are associated with thieno[3,2-c]pyrazole derivatives?
Thieno[3,2-c]pyrazole scaffolds exhibit antifungal, antibacterial, and anti-inflammatory properties. The aldehyde moiety enhances reactivity for further functionalization, enabling applications in hypertension and glaucoma therapeutics . Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazole and thiophene rings for modulating potency .
Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Vilsmeier-Haack reactions .
- Temperature control : Slow addition of POCl₃ at 0°C minimizes exothermic side reactions .
- Catalysis : Anhydrous Na₂CO₃ or K₂CO₃ enhances cyclization efficiency in thioglycolate-mediated routes .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (>70%) .
Advanced: How can contradictions in spectral data be resolved during characterization?
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- Cross-validation : Compare NMR data with computational predictions (DFT) for aldehyde proton shifts .
- Crystallographic refinement : Use SHELXL to resolve ambiguous electron density maps, especially for thiophene-pyrazole ring conformations .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
Advanced: What computational methods are used to study the reactivity of the aldehyde group?
- DFT calculations : Model electrophilic substitution reactions at the aldehyde site to predict reactivity toward nucleophiles (e.g., amines, hydrazines) .
- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) to guide functionalization .
Advanced: How can analogs of this compound be designed to enhance bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to stabilize the aldehyde group and improve metabolic stability .
- Heterocycle fusion : Replace thiophene with furan or imidazole to alter electronic properties and binding affinity .
Advanced: What strategies address low yields during crystallization?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .
- SHELX refinement : Adjust thermal parameters and occupancy rates to resolve disorder in crystal lattices .
- Seeding : Introduce microcrystals to promote homogeneous nucleation .
Advanced: How do substituents on the pyrazole ring affect biological activity?
- 1-Position : Bulky aryl groups (e.g., phenyl) enhance lipophilicity and membrane permeability .
- 3-Position : Electron-deficient substituents (e.g., -Cl) increase electrophilicity of the aldehyde, improving covalent binding to target proteins .
Advanced: What mechanisms govern the reactivity of the aldehyde group in cross-coupling reactions?
The aldehyde undergoes:
- Nucleophilic addition : With amines/hydrazines to form Schiff bases or hydrazones, critical for prodrug design .
- Electrophilic aromatic substitution : Participates in Paal-Knorr syntheses to form pyrrole derivatives .
Mechanistic studies using kinetic isotope effects (KIE) and LC-MS intermediates clarify competing pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
